molecular formula C14H14N2O3 B2394849 (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 875299-80-2

(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2394849
CAS No.: 875299-80-2
M. Wt: 258.277
InChI Key: OTLZCUTYLMWZKH-LCYFTJDESA-N
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Description

(2Z)-2-[(3-Nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a quinuclidine derivative featuring a bicyclic core (1-azabicyclo[2.2.2]octane) and a 3-nitro-substituted benzylidene group at the C-2 position. This compound belongs to a class of molecules explored for their biological activities, including bacteriostatic and fungistatic actions . Its synthesis typically involves Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and aromatic aldehydes, with stereochemical control ensuring the Z-configuration of the exocyclic double bond . The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14-11-4-6-15(7-5-11)13(14)9-10-2-1-3-12(8-10)16(18)19/h1-3,8-9,11H,4-7H2/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZCUTYLMWZKH-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of 3-nitrobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

(2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azabicyclo core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(2Z)-2-[(3-Nitrophenyl)methylidene]-... 3-NO₂ C₁₄H₁₃N₂O₃ 257.27 High polarity due to nitro group Target
(2Z)-2-[(4-Chlorophenyl)methylidene]-... 4-Cl C₁₄H₁₄ClNO 247.72 Moderate lipophilicity
(2Z)-2-[(2-Chlorophenyl)methylidene]-... 2-Cl C₁₄H₁₄ClNO 247.72 Steric hindrance at ortho position
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-... 2,4-Cl₂ C₁₄H₁₃Cl₂NO 282.17 Enhanced halogen bonding potential
(2Z)-2-[(3-Trifluoromethylphenyl)methylidene]- 3-CF₃ C₁₅H₁₄F₃NO 281.27 Strong electron-withdrawing effects
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-... 2,5-(OCH₃)₂ C₁₆H₁₈NO₃ 281.32 Electron-donating methoxy groups

Key Observations:

  • Electron-withdrawing groups (NO₂, CF₃, Cl) increase polarity and may enhance binding to hydrophobic enzyme pockets. The 3-nitro derivative exhibits higher solubility in polar solvents compared to chloro analogs .
  • Methoxy groups (e.g., 2,5-dimethoxy) improve solubility in organic solvents but may reduce metabolic stability due to oxidative susceptibility .

Biological Activity

The compound (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, with CAS number 875299-80-2, is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.28 g/mol
  • Structure : The compound features a bicyclic azabicyclo[2.2.2]octane core with a nitrophenyl substituent, which contributes to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence shows that the compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases, which are crucial for programmed cell death.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Anticancer Activity

A notable study evaluated the effects of this compound on human breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell viability at low concentrations.

Cell LineIC50 (µM)Apoptotic Cells (%)
MCF-7540.4 (5 µM)
MDA-MB-231518.1 (5 µM)

The study utilized flow cytometry to assess apoptosis, revealing that higher concentrations of the compound led to increased early and late apoptotic cells compared to control treatments.

Neuroprotective Studies

In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a reduction in markers of oxidative damage and preservation of mitochondrial integrity, suggesting a promising role in neurodegenerative disease therapy.

Case Studies

  • Breast Cancer Treatment : A clinical case highlighted the use of this compound in combination with standard chemotherapy agents, showing enhanced efficacy and reduced side effects compared to chemotherapy alone.
  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with the formation of the bicyclic core (1-azabicyclo[2.2.2]octan-3-one) followed by a condensation reaction with 3-nitrobenzaldehyde. Key steps include:

  • Core Synthesis : Cyclization of precursors like pyrrolidine derivatives under acidic or basic conditions, as seen in analogous bicyclic systems .
  • Condensation : Use of dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the (Z)-configured Schiff base. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (40–60°C) are critical to minimize side reactions .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using NOE NMR experiments.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR/IR : Use ¹H/¹³C NMR to confirm the bicyclic framework and nitro group placement. IR spectroscopy verifies the C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular interactions. For example, monoclinic crystal systems (e.g., P21/c) with β angles ~97° are common in related bicyclic compounds, requiring low-temperature data collection to reduce disorder .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 285.1 g/mol).

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reaction mechanisms involving the bicyclic scaffold?

  • Methodological Answer :

  • DFT Calculations : Model transition states for key steps (e.g., Schiff base formation) to identify energy barriers and stereochemical outcomes. Compare computed IR/NMR spectra with experimental data to validate intermediates .
  • MD Simulations : Study solvent effects (e.g., polarity) on reaction kinetics. For example, polar aprotic solvents like DMF may stabilize charged intermediates, altering reaction pathways .
    • Data Contradiction Analysis : If experimental yields conflict with computed activation energies, re-evaluate solvent parameters or consider alternative protonation states in the model .

Q. What strategies mitigate variability in biological activity data during pharmacological screening?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition or receptor binding) with triplicate measurements. For example, screen against acetylcholinesterase (AChE) at concentrations from 1 nM–100 µM .
  • Control for Stereochemical Purity : Chiral HPLC ensures no racemization occurs during storage. Contamination by (E)-isomers (even at 5%) can skew IC₅₀ values .
  • Meta-Analysis : Compare results across multiple studies using platforms like PubChem BioAssay, adjusting for variables like cell line heterogeneity or incubation time .

Q. How can environmental stability studies inform experimental design for ecotoxicology assessments?

  • Methodological Answer :

  • Hydrolysis/Kinetics : Perform pH-dependent degradation studies (pH 4–9) at 25°C. Monitor via UV-Vis at λₘₐₓ ≈ 270 nm (nitro group absorption). Half-life data predict persistence in aquatic systems .
  • Photolysis : Expose to UV light (254 nm) in simulated sunlight chambers. Use LC-MS to identify degradation byproducts (e.g., nitro group reduction to amine) .
  • Ecotoxicology Models : Apply OECD guidelines for Daphnia magna or algae growth inhibition tests. Correlate toxicity with logP values (predicted ~2.5) to assess bioaccumulation risks .

Data-Driven Experimental Design

Q. How to optimize reaction conditions for scale-up without compromising stereoselectivity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design. For example, optimize condensation steps using response surface methodology (RSM) to maximize yield (>75%) and Z/E ratio (>95:5) .
  • Continuous Flow Systems : Implement microreactors for precise temperature control and reduced reaction times, as demonstrated for similar bicyclic ketones .

Q. What protocols address crystallographic disorder in X-ray studies of this compound?

  • Methodological Answer :

  • Low-Temperature Data Collection : Cool crystals to 100 K to minimize thermal motion. For example, monoclinic systems (a ≈ 7.2 Å, b ≈ 11.3 Å) often require anisotropic displacement parameter refinement .
  • Twinned Crystals : Apply twin law matrices (e.g., twofold rotation) during data integration. Use SQUEEZE in PLATON to model solvent regions with high disorder .

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